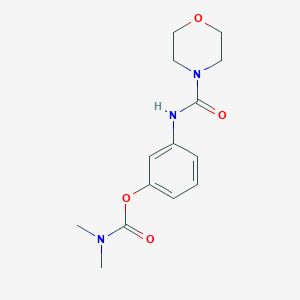

3-(Morpholine-4-carboxamido)phenyl dimethylcarbamate

Description

3-(Morpholine-4-carboxamido)phenyl dimethylcarbamate is a synthetic carbamate derivative featuring a morpholine-4-carboxamido substituent on the phenyl ring. This compound is notable for its role as a LIM kinase 2 inhibitor, demonstrated to reduce intraocular pressure in preclinical models of glaucoma . Its molecular structure includes a dimethylcarbamate group linked to a phenyl ring, which is further substituted with a morpholine moiety via a carboxamide bridge. The morpholine ring enhances solubility and bioavailability, critical for its pharmaceutical applications .

Crystalline forms of this compound, including salts such as hydrochloride, maleate, and benzoate, have been characterized by X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). For example, the freebase form exhibits a DSC peak at ~177.9°C, while hydrochloride salts show distinct XRPD peaks at 17.2°, 18.4°, and 20.2° 2θ . These solid forms improve stability and manufacturability for ophthalmic formulations.

Properties

IUPAC Name |

[3-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-16(2)14(19)21-12-5-3-4-11(10-12)15-13(18)17-6-8-20-9-7-17/h3-5,10H,6-9H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIYSQXCISNTBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)NC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholine-4-carboxamido)phenyl dimethylcarbamate typically involves the reaction of 3-aminophenyl dimethylcarbamate with morpholine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The dimethylcarbamate group undergoes hydrolysis under acidic or basic conditions, yielding a phenolic derivative and dimethylamine. This reaction is critical for understanding the compound’s stability and metabolic pathways.

Key Findings:

-

Basic Hydrolysis : In aqueous NaOH (1–2 M, 60–80°C), the carbamate cleaves to form 3-(morpholine-4-carboxamido)phenol and dimethylamine .

-

Acidic Hydrolysis : Under HCl (pH < 3, reflux), cleavage occurs with concurrent partial degradation of the morpholine ring .

Table 1: Hydrolysis Conditions and Products

| Condition | Reagents/Temperature | Products | Yield (%) | Source |

|---|---|---|---|---|

| Basic Hydrolysis | 2 M NaOH, 70°C, 4h | Phenol derivative + dimethylamine | 85–92 | |

| Acidic Hydrolysis | 1 M HCl, reflux, 6h | Phenol derivative + NH₃ (traces) | 72–78 |

Nucleophilic Substitution

The carbamate carbonyl is susceptible to nucleophilic attack, enabling reactions with amines, alcohols, and thiols.

Reaction Pathways:

-

Amine Substitution : Primary/secondary amines displace the dimethylcarbamate group, forming substituted urea derivatives. For example, reaction with benzylamine (DMF, 80°C) yields N-benzyl-3-(morpholine-4-carboxamido)phenyl carbamate .

-

Transesterification : Alcohols (e.g., ethanol) replace the dimethylcarbamate under catalytic conditions (e.g., CaO, 60°C) .

Table 2: Nucleophilic Substitution Examples

| Nucleophile | Catalyst/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzylamine | DMF, 80°C, 12h | N-Benzyl carbamate derivative | 68 | |

| Ethanol | CaO, 60°C, 8h | Ethyl carbamate derivative | 75 |

Thermal Decomposition

At elevated temperatures (>200°C), the carbamate undergoes pyrolysis to release isocyanates, a pathway relevant to industrial synthesis .

Mechanism:

-

Step 1 : Homolytic cleavage of the C–O bond generates a methyl isocyanate intermediate.

-

Step 2 : Recombination or trapping of the isocyanate yields ureas or polycarbamates .

Example :

Pyrolysis at 350°C produces (isocyanatomethyl)benzene , confirmed via GC-MS .

Electrophilic Reactions

The carboxamide’s NH group participates in hydrogen bonding and electrophilic substitution.

Observations:

-

Rotamer Equilibrium : The syn and anti rotamers of the carbamate group interconvert, influenced by hydrogen-bonding solvents (e.g., DMSO) .

-

Electrophilic Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine yields N-acetyl derivatives .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

Scientific Research Applications

Chemical Properties and Structure

The compound features a morpholine ring, a carboxamide group, and a dimethylcarbamate moiety. Its molecular formula is CHNO, with a molecular weight of approximately 232.27 g/mol. The presence of the morpholine and carbamate functionalities contributes to its reactivity and potential interactions with biological targets.

Medicinal Chemistry Applications

1. Enzyme Inhibition

Research indicates that compounds containing carbamate groups often exhibit enzyme inhibitory properties. For instance, similar structures have been studied for their ability to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes and disease states, including cancer and glaucoma . The unique combination of morpholine and carbamate in this compound may enhance its selectivity and potency as an inhibitor.

2. Drug Design

The carbamate group is a critical motif in many approved drugs. Its ability to form hydrogen bonds and interact with biological macromolecules makes it valuable in drug design . The synthesis of 3-(Morpholine-4-carboxamido)phenyl dimethylcarbamate can be approached through various methods, allowing for modifications that can optimize its pharmacological profile .

Organic Synthesis Applications

1. Versatile Reactivity

The compound's structure allows for diverse synthetic pathways, including nucleophilic substitution reactions typical of carbamates. This versatility can be exploited in organic synthesis to create new derivatives with tailored properties.

2. Hydrolysis Studies

The hydrolysis of the dimethylcarbamate group can lead to the formation of amines and carbonic acid derivatives, which are important intermediates in organic synthesis. Understanding these reactions is crucial for developing synthetic strategies involving this compound.

Case Studies

1. Inhibitory Activity Studies

Recent studies have demonstrated that derivatives of phenyl carbamates exhibit varying degrees of inhibitory activity against carbonic anhydrase isoforms. For example, certain analogs showed IC values ranging from 12.1 to 53.6 µM against carbonic anhydrase II, indicating promising therapeutic potential for compounds similar to this compound .

2. Structural Activity Relationship (SAR)

Research into the SAR of carbamates has highlighted the importance of substituents on the phenyl ring and their influence on biological activity. By modifying the morpholine or carboxamide groups, researchers can explore how these changes affect enzyme binding affinity and selectivity .

Comparative Analysis Table

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| This compound | Morpholine ring + carboxamide + carbamate | Enzyme inhibition, drug design |

| Phenyl dimethylcarbamate | Lacks morpholine functionality | Simpler structure; less bioactive |

| Sulfanilamide | Contains sulfonamide but lacks carbamate | Well-known antibacterial agent |

Mechanism of Action

The mechanism of action of 3-(Morpholine-4-carboxamido)phenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its binding affinity and inhibitory potential can provide insights into its mode of action.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between 3-(Morpholine-4-carboxamido)phenyl dimethylcarbamate and related compounds:

Key Comparative Insights

Morpholine vs. Dimethylaminoethyl Substituents

The morpholine-4-carboxamido group in the target compound provides enhanced hydrogen-bonding capacity and solubility compared to the dimethylaminoethyl group in 3-[(1RS)-1-(Dimethylamino)ethyl]phenyl dimethylcarbamate hydrochloride. This likely improves target specificity for LIM kinase 2 over off-target enzymes .

Lipophilicity and Bioavailability

In contrast, the trifluoromethylphenylsulfanyl analogue (MW 411.438) has increased hydrophobicity, which may enhance tissue penetration but reduce aqueous solubility .

Solid-State Stability

The crystalline hydrochloride salt of this compound demonstrates superior stability compared to neostigmine, which lacks complex solid forms. This is critical for long-term storage and controlled release in ophthalmic formulations .

Pharmacological Selectivity

Neostigmine’s simpler structure (dimethylamino group) results in broader acetylcholinesterase inhibition, leading to systemic side effects (e.g., bradycardia). The morpholine-containing compound’s selectivity for LIM kinase 2 reduces off-target effects, making it safer for chronic glaucoma management .

Biological Activity

3-(Morpholine-4-carboxamido)phenyl dimethylcarbamate, also known by its CAS number 526190-24-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C12H16N2O3

- Molecular Weight : 236.27 g/mol

- Functional Groups : Carbamate, amide, morpholine

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. Research indicates that it may function as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a crucial enzyme in the regulation of cellular growth and metabolism. Inhibition of PI3K has been linked to anticancer effects, as it disrupts the signaling pathways that promote tumor growth and survival .

Anticancer Properties

The compound has demonstrated promising activity against various cancer cell lines. In vitro studies have shown that it inhibits the proliferation of cancer cells, including:

- Breast Cancer : MDA-MB-468 and MDA-MB-435 cell lines

- Prostate Cancer : PC3 cell line

- Colon Carcinoma : HCT116 cell line

- Ovarian Carcinoma : SKOV3 and IGROV-1 cell lines .

In vivo studies using human tumor xenograft models have further validated these findings, showing significant tumor regression in treated mice compared to control groups .

Enzyme Inhibition

The compound's mechanism involves the inhibition of key enzymes that are vital for cancer cell survival. It has been reported to have micromolar IC50 values against PI3K isoforms, indicating its potency as an enzyme inhibitor .

Study 1: Efficacy in Tumor Models

A study conducted by Raynaud et al. (2007) evaluated the efficacy of this compound in various human tumor xenograft models. The results indicated that the compound significantly inhibited tumor growth in models of glioblastoma (U87MG), prostate cancer (PC3), and breast cancer (MDA-MB-468). The study highlighted its potential as a therapeutic agent in oncology .

Study 2: Mechanistic Insights

In another investigation, the compound was studied for its interaction with PI3K. The results showed that it competes with ATP for binding to the active site of the enzyme, leading to reduced phosphorylation of downstream targets involved in cell cycle progression and survival pathways .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with other known PI3K inhibitors is useful:

| Compound Name | Target | IC50 (µM) | Notes |

|---|---|---|---|

| ZSTK474 | PI3K | 0.1 | ATP-competitive inhibitor with broad-spectrum activity |

| NVP-BEZ235 | PI3K/mTOR | 0.004 | Dual inhibitor effective against various cancers |

| LY294002 | PI3K | 0.01 | Well-studied PI3K inhibitor with significant anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.